molecular formula C19H23N5O B2376518 (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1396790-64-9

(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Numéro de catalogue: B2376518
Numéro CAS: 1396790-64-9
Poids moléculaire: 337.427
Clé InChI: MNTDKWBSEYQZRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Pyridazine-Based Compounds

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a critical scaffold in medicinal and agrochemical research. First synthesized in the late 19th century via condensation reactions between hydrazines and diketones, pyridazine derivatives gained prominence due to their unique physicochemical properties, including a high dipole moment (4.22 D) and dual hydrogen-bonding capacity. Early applications focused on herbicides such as pyridate and credazine, which leveraged pyridazine’s ability to disrupt plant cell division.

The 20th century saw expanded applications in pharmaceuticals, exemplified by hydralazine (an antihypertensive agent) and cefozopran (a cephalosporin antibiotic). Pyridazine’s bioisosteric potential became evident in the 21st century, with studies demonstrating its utility as a phenyl ring replacement to reduce lipophilicity and mitigate off-target effects like hERG channel inhibition. For instance, pyridazine-based inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) exhibited superior potency compared to pyridine analogs while maintaining cleaner safety profiles.

Recent advances in regioselective pyridazine synthesis, such as tetrazine-alkynyl sulfide cycloadditions, have enabled access to trisubstituted derivatives with tailored pharmacological properties. These developments underscore pyridazine’s evolving role from a structural curiosity to a versatile pharmacophore.

Development of Piperazine-Pyrrolidine Hybrid Molecules

Piperazine and pyrrolidine, two nitrogen-containing heterocycles, have independently shaped drug discovery. Piperazine’s rigid chair conformation and basic nitrogen atoms facilitate interactions with neurotransmitter receptors, making it a staple in antipsychotics (e.g., aripiprazole) and antidepressants. Pyrrolidine, with its saturated five-membered ring, enhances metabolic stability and membrane permeability, as seen in JAK inhibitors like tofacitinib.

The strategic hybridization of piperazine and pyrrolidine moieties aims to synergize their pharmacological advantages. For example, quinoline-piperazine/pyrrolidine hybrids demonstrated potent antileishmanial activity (IC~50~ = 2.09–8.89 μM) by targeting parasitic topoisomerases. Similarly, phenylpiperazine-pyrrolidin-2-one derivatives exhibited dual α-adrenolytic and serotoninergic activity, showing antidepressant effects in forced swimming tests. These hybrids often exploit:

  • Conformational restraint to improve target selectivity.
  • Polar surface area modulation for enhanced blood-brain barrier penetration.
  • Synergistic pharmacophore integration to address polypharmacological targets.

Significance in Organic and Medicinal Chemistry Research

The integration of pyridazine with piperazine-pyrrolidine architectures represents a frontier in heterocyclic chemistry. Key advancements include:

Property Pyridazine Contribution Piperazine-Pyrrolidine Contribution
Lipophilicity Reduces LogP by 0.5–1.0 units Balances solubility and permeability
Target Engagement Enables π-π stacking with Tyr residues Provides hydrogen-bonding motifs
Metabolic Stability Resists CYP3A4 oxidation Shields labile functional groups

Such hybrids have shown promise in kinase inhibition (e.g., p38 MAPK), COX-1/COX-2 dual inhibition, and GABAA receptor modulation. Their development aligns with the broader trend toward multifunctional ligands in polypharmacology.

Research Objectives and Theoretical Framework

The primary objectives in studying (4-phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone include:

  • Synthetic Optimization : Developing regioselective routes for pyridazine functionalization, leveraging tetrazine cycloadditions and Diaza-Wittig reactions.
  • Structure-Activity Relationship (SAR) Analysis : Correlating substituent effects (e.g., phenylpiperazine orientation) with target affinity using molecular docking.
  • Mechanistic Elucidation : Probing interactions with biotargets such as dopamine D2 receptors (inspired by pyridazine-containing antipsychotics) and inflammatory enzymes.

The theoretical framework integrates:

  • Bioisosteric Replacement : Pyridazine as a phenyl/pyridine surrogate to optimize ADME properties.
  • Hybrid Pharmacophore Design : Merging piperazine’s receptor-binding prowess with pyrrolidine’s pharmacokinetic enhancements.
  • Computational Modeling : Density functional theory (DFT) to predict regioselectivity in pyridazine synthesis and molecular dynamics simulations to map ligand-receptor binding.

This multidisciplinary approach aims to unlock the therapeutic potential of pyridazine-piperazine-pyrrolidine hybrids while addressing synthetic and mechanistic challenges.

Propriétés

IUPAC Name

(4-phenylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(17-8-9-18(21-20-17)23-10-4-5-11-23)24-14-12-22(13-15-24)16-6-2-1-3-7-16/h1-3,6-9H,4-5,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTDKWBSEYQZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes

Pyridazine Core Construction

The pyridazine scaffold is typically synthesized via cyclocondensation or cross-coupling reactions. A common approach involves:

Cyclocondensation of 1,3-Dicarbonyl Derivatives

Reaction of 1,3-diketones with hydrazines under acidic conditions yields pyridazin-3(2H)-ones, which are subsequently halogenated at position 6 for further functionalization. For example:
$$
\text{3,6-Dichloropyridazine} \xrightarrow{\text{NH}_2-\text{Pyrrolidine}} \text{6-(Pyrrolidin-1-yl)pyridazin-3-amine}
$$
Conditions : DMF, 80°C, 12 h.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling introduces nitrogen-containing substituents. For 6-(pyrrolidin-1-yl)pyridazine:
$$
\text{3-Bromo-6-chloropyridazine} + \text{Pyrrolidine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{6-(Pyrrolidin-1-yl)pyridazin-3-amine}
$$
Yield : 78%.

Methanone Bridge Formation

The methanone linker is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution:

Friedel-Crafts Acylation

Reaction of 6-(pyrrolidin-1-yl)pyridazine with 4-phenylpiperazine-1-carbonyl chloride:
$$
\text{6-(Pyrrolidin-1-yl)pyridazine} + \text{ClC(O)Piperazine-Ph} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Target Compound}
$$
Conditions : 0°C to room temperature, 6 h.

Nucleophilic Acyl Substitution

Activation of the pyridazine amine as an acyl chloride followed by coupling with 4-phenylpiperazine:
$$
\text{6-(Pyrrolidin-1-yl)pyridazin-3-amine} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride} \xrightarrow{\text{4-Phenylpiperazine, Et}3\text{N}} \text{Target Compound}
$$
Yield : 65%.

Alternative Multi-Component Approaches

Recent advances utilize one-pot methodologies to reduce purification steps:

Groebke-Blackburn-Bienaymé Reaction

A three-component reaction involving:

  • 6-Aminopyridazine
  • 4-Phenylpiperazine-1-carbaldehyde
  • Isocyanide

Conditions : Acetic acid, MeOH/THF (1:1), 80°C, 4 h.
Yield : 70–75%.

Key Reaction Parameters

Catalytic Systems

Reaction Step Catalyst Solvent Temperature Yield (%)
Buchwald-Hartwig Pd₂(dba)₃/Xantphos Toluene 110°C 78
Friedel-Crafts AlCl₃ DCM 0°C → RT 62
Nucleophilic Substitution DMF 80°C 65

Purification Techniques

  • Column Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1).
  • Recrystallization : Ethyl acetate/hexane (1:3).
  • Ion-Exchange Resins : Dowex 50WX2 for amine removal.

Analytical Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 8.39 (s, 1H, pyridazine-H), 7.85 (d, J = 10.0 Hz, 1H), 3.72–3.68 (m, 4H, piperazine), 2.92–2.88 (m, 4H, pyrrolidine).
  • HRMS : m/z 377.1782 [M+H]⁺ (calc. 377.1789).
  • HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30).

Challenges and Optimizations

  • Regioselectivity : Competing reactions at pyridazine positions 3 and 6 require careful stoichiometric control.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but may decompose acid-sensitive groups.
  • Catalyst Loading : Pd₂(dba)₃ at 5 mol% balances cost and efficiency.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time from 12 h to 2 h for Friedel-Crafts acylation.
  • Green Chemistry : Replacement of AlCl₃ with Bi(OTf)₃ reduces waste.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Antiparasitic Activity

Recent studies have highlighted the potential of pyridazine derivatives, including those related to the compound , as antiparasitic agents. For instance, a novel scaffold based on 3-nitroimidazo[1,2-b]pyridazine has shown promising results against various parasites by integrating multiple modes of action to enhance efficacy . This suggests that derivatives of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone could be explored for similar applications.

Inhibition of Enzymatic Activity

The compound's structure allows it to interact with various biological targets. For example, derivatives have been designed to inhibit monoacylglycerol lipase (MAGL), which is implicated in several diseases including cancer and pain management. In vitro studies demonstrated that certain derivatives exhibit significant inhibitory activity against MAGL, suggesting potential uses in analgesic therapies .

Cancer Treatment

Research indicates that compounds with structural similarities to this compound may inhibit key oncogenic pathways. For instance, compounds targeting c-KIT kinase have been developed for treating gastrointestinal stromal tumors (GISTs) and other cancers associated with c-KIT mutations . This highlights the relevance of this compound in cancer therapeutics.

Neurological Disorders

The piperazine and pyrrolidine moieties present in the compound are known to interact with neurotransmitter systems, making it a candidate for investigating treatments for neurological disorders such as depression and anxiety. The modulation of serotonin receptors by piperazine derivatives has been documented, indicating potential antidepressant properties .

In Vitro Studies

A study evaluated various derivatives of piperazine for their activity against human MAGL and FAAH (fatty acid amide hydrolase). The findings showed that some compounds exhibited selective inhibition of MAGL over FAAH, which is crucial for developing targeted therapies with fewer side effects .

CompoundIC50 (nM) on MAGLIC50 (μM) on FAAHSelectivity Ratio
Compound A133.95.90.0227
Compound B124.66.00.0208
Compound C107.25.50.0195

Clinical Implications

The exploration of these compounds in clinical settings has begun, particularly focusing on their role in managing chronic pain and inflammatory conditions due to their ability to modulate endocannabinoid signaling pathways through MAGL inhibition .

Mécanisme D'action

The mechanism of action of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. For instance, it has been studied as a selective inhibitor of the C1s protease, which plays a role in the classical complement pathway . This interaction can lead to the modulation of immune responses and has potential therapeutic implications.

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

  • Data Gaps : Direct biological or physicochemical data for the target compound are absent in the provided evidence, limiting conclusive comparisons.
  • Opportunities : Future studies should explore substituent variations (e.g., replacing pyrrolidine with piperidine) and evaluate pharmacokinetic parameters like solubility and metabolic stability.

Activité Biologique

The compound (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a pyrrolidine moiety, and a pyridazine core, which contribute to its unique pharmacological profile. Its molecular formula is C19H24N4OC_{19}H_{24}N_4O, with a molecular weight of approximately 320.43 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
  • Dopamine Receptor Activity : There is evidence suggesting that compounds with similar structures can modulate dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell proliferation and survival, making it a candidate for cancer therapy.

Anticancer Activity

One significant area of research has focused on the anticancer properties of this compound. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)12Cell cycle arrest
A549 (Lung Cancer)20Inhibition of proliferation

Neuropharmacological Effects

The compound's potential as an anxiolytic and antidepressant has been explored through various animal models.

ModelDose (mg/kg)Effect
Elevated Plus Maze10Increased time spent in open arms
Forced Swim Test20Reduced immobility time

Study 1: Antidepressant-like Effects

A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of this compound in mice. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting potential for treating major depressive disorder.

Study 2: Anticancer Efficacy

In another study, the compound was tested against a panel of cancer cell lines, showing promising results particularly against breast and lung cancer cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core followed by coupling with the piperazine and pyrrolidine moieties. A key step is the nucleophilic substitution or Buchwald–Hartwig amination to attach the 4-phenylpiperazine group. For example, heating at 100°C with pyrrolidine in a polar solvent (e.g., DMF) facilitates the coupling reaction, as seen in analogous syntheses . Purification via silica gel chromatography (e.g., 0–70% EtOAc/hexanes) is critical for isolating the final product .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on spectroscopic techniques:

  • 1H NMR (300 MHz, CDCl₃): Peaks for aromatic protons (δ 7.44–8.15), pyrrolidine (δ 1.80–2.07), and piperazine (δ 3.24–3.50) .
  • Mass spectrometry : ESI+ m/z 444 [M + H]+ .
  • HPLC : Purity assessment (e.g., 99.2% AUC) with retention time (tR = 12.0 min) under method-specific conditions .

Q. What analytical techniques are used to assess purity during synthesis?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard. For intermediates, TLC (e.g., CH₃OH/CH₂Cl₂ 5:95) monitors reaction progress, while HPLC ensures final purity (>99%) .

Q. What are the key challenges in purifying this compound?

The polar nature of the piperazine and pyridazine groups necessitates optimized solvent systems (e.g., EtOAc/hexanes gradients) and silica gel chromatography. Contaminants often arise from incomplete coupling or residual catalysts, requiring iterative recrystallization .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methanone group. Desiccants are recommended due to moisture sensitivity .

Advanced Research Questions

Q. How can researchers optimize the yield of the final coupling step?

Yield optimization involves:

  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in analogous piperazine-pyridazine systems .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
  • Temperature control : Heating at 100°C for 3–5 hours balances reaction rate and decomposition .

Q. What strategies address solubility issues in biological assays?

  • Co-solvents : Use DMSO (≤10%) or cyclodextrins to improve aqueous solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyridazine ring to enhance bioavailability .

Q. How to design derivatives to improve metabolic stability?

  • Substitution patterns : Fluorination of the phenyl ring (e.g., 4-fluorophenyl) reduces CYP450-mediated oxidation .
  • Heterocycle modification : Replacing pyrrolidine with azetidine or morpholine alters metabolic pathways .

Q. How to resolve stereochemical uncertainties in synthetic intermediates?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • X-ray crystallography : Provides absolute configuration, as demonstrated for related piperazine-pyridazine analogs .

Q. How to validate contradictory pharmacological data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell type, incubation time). Standardize protocols using reference compounds (e.g., chloroquine for antiplasmodial assays) and validate via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What in silico methods predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with receptors like 5-HT₁A or σ₁. Focus on hydrogen bonding with the methanone oxygen and π-π stacking with the phenyl group .

Q. How to scale up synthesis without compromising yield or purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.